Gallium - 7440-55-3

Gallium

Catalog Number: EVT-1207665
CAS Number: 7440-55-3
Molecular Formula: GaH3
Molecular Weight: 72.747 g/mol
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Product Introduction

Description

Gallium readily reacts with halogens, forming Gallium trihalides, which can further react with triarylphosphines to form adducts like X₃Ga(PR₃) (X = Cl, Br, I; PR₃ = triarylphosphine ligand) []. Notably, Gallium compounds can be synthesized using metal-vapor synthesis methods, potentially involving Gallium atoms as the reactive species [].

Gallium Nitrate (Ga(NO3)3)

Compound Description: Gallium nitrate is a salt of gallium and nitric acid. It is an antitumor agent used to treat hypercalcemia of malignancy and has shown activity against some lymphoma types. [] Its mechanism of action involves interfering with iron metabolism and incorporating into ferritin, an iron storage protein, potentially disrupting cellular processes. [] Resistance to gallium nitrate has been linked to decreased cellular uptake of gallium, potentially involving changes in transferrin receptor expression. []

Gallium Oxide (Ga2O3)

Compound Description: Gallium oxide is a compound of gallium and oxygen and exists in several polymorphs, with β-Ga2O3 being the most stable. [] It is a transparent conducting oxide with a wide band gap, making it promising for optoelectronic devices, transistors, and sensors, including solar-blind UV detectors. [, , , , ]

Gallic Hydroxide (Ga(OH)3)

Compound Description: Gallic hydroxide is a hydroxide of gallium, typically generated during hydrometallurgical processes from gallium-containing solutions by neutralization with calcium carbonate. [] It exhibits floatability in specific pH ranges and with collectors like sodium dodecylsulfate (SDS), allowing its separation from other precipitates like gypsum for gallium recovery. []

Ferritin

Compound Description: Ferritin is a ubiquitous intracellular protein responsible for iron storage and detoxification, protecting cells from iron-induced oxidative stress. [] It plays a crucial role in maintaining iron homeostasis within cells. Gallium can interfere with iron metabolism and incorporate into ferritin, potentially impacting its function. []

Transferrin

Compound Description: Transferrin is a glycoprotein responsible for transporting iron in the bloodstream. [] It binds ferric ions (Fe3+) with high affinity and delivers them to cells via receptor-mediated endocytosis. [] Research suggests that gallium might compete with iron for binding to transferrin and that alterations in transferrin receptor expression might contribute to gallium resistance in certain cells. []

Lactoferrin

Compound Description: Lactoferrin is a multifunctional protein belonging to the transferrin family and is found in various bodily fluids, including milk, saliva, and tears. [] Like transferrin, it binds iron with high affinity, but it also exhibits antimicrobial and anti-inflammatory properties. [] Studies suggest that lactoferrin may also play a role in the cellular uptake of gallium. []

Aluminum (Al)

Compound Description: Aluminum is a metal located in the same group as gallium in the periodic table, implying similar chemical behavior. [] Aluminum is often used in alloys and is a key element in various minerals and compounds. [] Understanding the aqueous geochemistry of aluminum can provide insights into the behavior of gallium in similar environments. []

Indium Gallium Zinc Oxide (IGZO)

Compound Description: Indium gallium zinc oxide (IGZO) is a ternary compound composed of indium, gallium, zinc, and oxygen. [] It is a transparent amorphous semiconductor with high electron mobility and a wide band gap, making it a suitable material for thin-film transistors used in liquid crystal displays and solar cells. [, ]

Gallium Arsenide (GaAs)

Compound Description: Gallium arsenide is a compound of gallium and arsenic. It is a III-V semiconductor with a direct band gap and higher electron mobility than silicon. [, , , ] GaAs is used in high-speed electronics, optoelectronics, and infrared detectors. [, , ]

Gallium Nitride (GaN)

Compound Description: Gallium nitride is a binary compound of gallium and nitrogen. It is a III-V semiconductor with a wide bandgap, high breakdown voltage, and excellent thermal stability. [, , , ] GaN is used in high-power and high-frequency electronics, LEDs, lasers, and optoelectronic devices. [, , , ]

Aluminum Nitride (AlN)

Compound Description: Aluminum nitride is a compound of aluminum and nitrogen. It is a wide bandgap semiconductor material with good thermal conductivity, making it suitable for use as a substrate in electronic devices. []

Dimethylgallium Azide (Me2GaN3)

Compound Description: Dimethylgallium azide is an organometallic compound containing gallium, carbon, nitrogen, and hydrogen. [] It has been explored as a single-source precursor for the deposition of thin films of gallium nitride (GaN). []

Bisdimethylamidogallium Azide ((Me2N)2GaN3)

Compound Description: Bisdimethylamidogallium azide is another organogallium compound explored as a single-source precursor for gallium nitride (GaN) thin film growth. [] It was found to be more successful than dimethylgallium azide, leading to the deposition of epitaxial GaN films at higher temperatures. []

Bisdimethylamidoaluminum Azide ((Me2N)2AlN3)

Compound Description: Bisdimethylamidoaluminum azide is an organoaluminum compound used as a precursor for aluminum nitride (AlN) thin film growth. []

Gallium Phosphide (GaP)

Compound Description: Gallium phosphide is a compound of gallium and phosphorus. It is a III-V semiconductor material with an indirect bandgap used in the fabrication of red LEDs and other optoelectronic devices. []

Gallium-Tin (GaSn) Eutectic

Compound Description: The gallium-tin eutectic is a mixture of gallium and tin with a specific composition that exhibits a lower melting point than either of the constituent metals. [] This eutectic mixture is of particular interest for its potential use in phase change materials, especially in applications like temperature calibration monitors in space. []

Gallium-Indium (GaIn) Eutectic

Compound Description: The gallium-indium eutectic is a mixture of gallium and indium that also exhibits a lower melting point than its constituent metals. [] Similar to the GaSn eutectic, the GaIn eutectic is of interest for its potential in phase change materials and related applications. []

Gallium Methylene (GaCH2)

Compound Description: Gallium methylene is a free radical molecule containing gallium, carbon, and hydrogen. It is a highly reactive species believed to play a role in the chemical vapor deposition of gallium-containing thin films and semiconductors. []

Indium (In)

Compound Description: Indium is a metal located in the same group as gallium in the periodic table, suggesting some chemical similarities. [, ] It is often used in alloys and is a component of various technologically important compounds. [, ]

Classification
  • Elemental Classification: Post-transition metal
  • Group: 13 (III-A)
  • Period: 4
  • Block: p-block
Synthesis Analysis

Gallium can be synthesized through various methods, each tailored to specific applications. The following are prominent synthesis techniques:

  1. Chemical Vapor Deposition: This method involves the deposition of gallium compounds onto substrates to form thin films or nanostructures. The process typically requires high temperatures and controlled atmospheres to ensure purity and desired morphology .
  2. Solvothermal Method: In this technique, gallium compounds such as gallium acetylacetonate are heated in a solvent under high pressure to produce nanoparticles. This method allows for fine control over particle size and distribution .
  3. Liquid Metal Synthesis: Utilizing gallium-based liquid metals as reaction media has emerged as a novel approach for synthesizing nanomaterials. The high solubility of metals in liquid gallium facilitates the formation of alloys and nanostructures through galvanic replacement reactions .
  4. Ammonolysis: A method involving the reaction of liquid gallium with ammonia at elevated temperatures (200 °C to 700 °C) allows for the production of gallium nitride powders with controlled properties .
Molecular Structure Analysis

The molecular structure of gallium can be described in terms of its crystalline form and bonding characteristics:

  • Crystal Structure: Gallium crystallizes in two primary forms:
    • Alpha-Gallium: A rhombohedral structure that is stable at lower temperatures.
    • Beta-Gallium: A cubic structure that becomes stable at higher temperatures.
  • Bonding Characteristics: Gallium exhibits metallic bonding, characterized by a delocalized electron cloud that allows for conductivity and malleability.
Chemical Reactions Analysis

Gallium participates in various chemical reactions, both as a reactant and product:

  1. Formation of Gallium Nitride:
    Ga s N2(g)GaN s \text{Ga s N}_2(g)\rightarrow \text{GaN s }
    This reaction typically occurs at high temperatures (around 1100 °C) in the presence of ammonia, producing gallium nitride, a compound with significant applications in electronics and optoelectronics .
  2. Oxidation Reactions:
    Gallium reacts with oxygen to form gallium oxide:
    4 Ga s 3 O2(g)2 Ga2O3(s)\text{4 Ga s 3 O}_2(g)\rightarrow \text{2 Ga}_2\text{O}_3(s)
    This reaction is exothermic and occurs readily at elevated temperatures.
  3. Reactions with Acids:
    Gallium reacts with strong acids, such as hydrochloric acid, to produce gallium chloride:
    Ga s 3 HCl aq GaCl3(aq)+32H2(g)\text{Ga s 3 HCl aq }\rightarrow \text{GaCl}_3(aq)+\frac{3}{2}\text{H}_2(g)
Mechanism of Action

The mechanism of action for gallium compounds varies based on their application:

  • Antitumor Activity: Gallium ions can disrupt cellular metabolism by mimicking iron, leading to impaired cellular functions in cancer cells. This mechanism is particularly relevant in gallium-based pharmaceuticals used for treating certain cancers .
  • Photocatalytic Properties: Gallium oxide exhibits photocatalytic activity under UV light, facilitating reactions such as water splitting for hydrogen production. The mechanism involves charge separation upon light absorption, leading to redox reactions on the catalyst surface.
Physical and Chemical Properties Analysis

Gallium possesses several unique physical and chemical properties:

  • Physical Properties:
    • Melting Point: 29.76 °C
    • Boiling Point: 2204 °C
    • Density: 5.91 g/cm³ at room temperature
    • Appearance: Silvery-blue metallic luster
  • Chemical Properties:
    • Reactivity: Reacts with acids and bases; forms oxides upon exposure to air.
    • Solubility: Soluble in alkali hydroxides; insoluble in water.
Applications

Gallium has diverse applications across various fields:

  1. Electronics: Gallium arsenide is widely used in semiconductors for high-speed electronics and optoelectronic devices such as LEDs and solar cells.
  2. Medical Imaging: Gallium-68 is utilized in positron emission tomography (PET) imaging for detecting neuroendocrine tumors due to its favorable radiological properties .
  3. Nanotechnology: Gallium-based liquid metals serve as innovative reaction media for synthesizing nanostructures, enabling advancements in materials science .
  4. Photovoltaics: Gallium-containing compounds are integral to developing efficient solar cells, particularly those based on thin-film technologies.
  5. Catalysis: Gallium compounds are explored as catalysts for various chemical reactions due to their unique electronic properties.

Properties

CAS Number

7440-55-3

Product Name

Gallium

IUPAC Name

gallane

Molecular Formula

GaH3

Molecular Weight

72.747 g/mol

InChI

InChI=1S/Ga.3H

InChI Key

PHMDYZQXPPOZDG-UHFFFAOYSA-N

SMILES

[Ga]

Solubility

Sol in acid, alkali; slightly sol in mercury

Synonyms

Gallium

Canonical SMILES

[GaH3]

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